molecular formula C23H22N4O3S B11221671 N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11221671
M. Wt: 434.5 g/mol
InChI Key: GJSUKAVNKQPIIE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and a dimethylaminophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the dimethylaminophenyl group through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones using reducing agents such as sodium borohydride.

    Substitution: The dimethylaminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include furanones, dihydroquinazolinones, and substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties, warranting further investigation.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the furan ring and dimethylaminophenyl group can enhance binding affinity and specificity. The compound’s effects are mediated through various pathways, including signal transduction and gene expression modulation.

Comparison with Similar Compounds

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

    Quinazolinones: These compounds share the quinazolinone core and exhibit similar biological activities, but may lack the additional functional groups present in the target compound.

    Furan derivatives: Compounds containing the furan ring may have different reactivity and stability profiles, affecting their applications in various fields.

    Dimethylaminophenyl derivatives: These compounds can participate in similar substitution reactions but may not possess the same biological activities as the target compound.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for further research and development.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H22N4O3S/c1-26(2)17-11-9-16(10-12-17)24-21(28)15-31-23-25-20-8-4-3-7-19(20)22(29)27(23)14-18-6-5-13-30-18/h3-13H,14-15H2,1-2H3,(H,24,28)

InChI Key

GJSUKAVNKQPIIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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